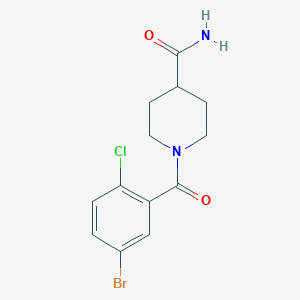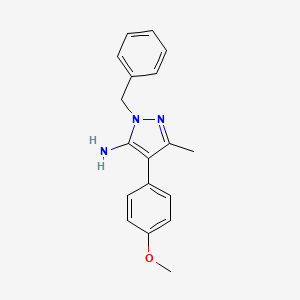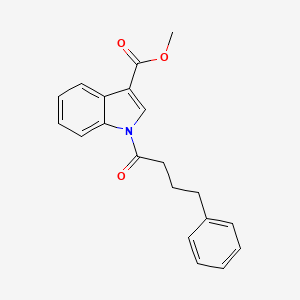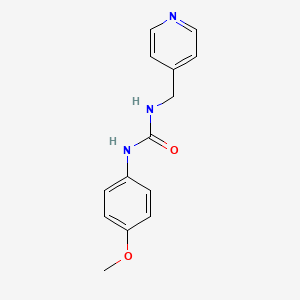![molecular formula C20H13Cl3N4O B5715053 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is not yet fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways. It has also been shown to disrupt bacterial cell membranes, leading to its anti-microbial activity.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. In addition, its fluorescent properties make it useful for imaging and tracking biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is its versatility in various scientific applications. It can be used as a therapeutic agent, a fluorescent probe, and a tool for studying biological processes. However, its limitations include its relatively low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research and development of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation.
3. Exploration of the compound's fluorescent properties for use in biological imaging and tracking.
4. Elucidation of the compound's mechanism of action to better understand its biochemical and physiological effects.
5. Development of new derivatives of the compound with improved solubility and bioavailability.
6. Evaluation of the compound's potential as an anti-microbial agent against various pathogens.
Conclusion
In conclusion, this compound is a promising compound with unique properties and potential applications in various scientific fields. Its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its fluorescent properties, make it a versatile tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and imaging probe.
Synthesemethoden
The synthesis of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 2,4,5-trichloronicotinonitrile to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has shown promise as a fluorescent probe for detecting metal ions in biological systems.
Eigenschaften
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O/c21-17-16(10-24)19(23)26-20(18(17)22)27-25-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-9,11H,12H2,(H,26,27)/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUYGJXDDDKFR-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-5-{[(4-methoxy-3-biphenylyl)amino]methyl}phenol](/img/structure/B5714985.png)
![N-(4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5714993.png)
![2-(4-biphenylyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5715004.png)





![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)

![N-{2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]phenyl}acetamide](/img/structure/B5715064.png)
